5-Bromo-6-methylpicolinonitrile

Catalog No.
S997211
CAS No.
1173897-86-3
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methylpicolinonitrile

CAS Number

1173897-86-3

Product Name

5-Bromo-6-methylpicolinonitrile

IUPAC Name

5-bromo-6-methylpyridine-2-carbonitrile

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3

InChI Key

NFJCCSONEBUNGR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C#N)Br

Canonical SMILES

CC1=C(C=CC(=N1)C#N)Br

5-Bromo-6-methylpicolinonitrile is an organic compound classified as a nitrile, with the chemical formula C7_7H5_5BrN2_2 and CAS Number 1173897-86-3. This compound features a heterocyclic structure characterized by a six-membered pyridine ring that contains a bromine atom at the 5th position and a methyl group at the 6th position, along with a nitrile group (C≡N) attached to the pyridine ring. It appears as a colorless solid with a melting point of 125-127 °C and a boiling point of 218-222 °C . The presence of the bromine atom contributes to its slight polarity, while the aromatic ring enhances its stability.

Currently, there is no scientific research readily available on the specific mechanism of action of 5-BMPN in biological systems.

As with most organic compounds, specific safety information on 5-BMPN is limited due to its relatively recent discovery. However, general safety precautions for handling nitriles and bromo-substituted aromatic compounds should be followed. Nitriles can be mildly toxic and some can irritate the skin and eyes. Bromo-substituted aromatics can also be irritating and may react with some materials [, ]. Always consult a safety data sheet (SDS) for specific handling procedures and dispose of the compound according to recommended protocols if it becomes available.

Currently Available Information:

Potential Research Areas:

Due to the structure of 5-Bromo-6-methylpicolinonitrile, which includes a picolinonitrile core, researchers might explore its potential applications in the following areas:

  • Pharmaceutical Research: Picolinonitriles have been investigated for their potential antimicrobial and anti-cancer properties []. The presence of the bromine and methyl groups on the molecule could alter these properties, making 5-Bromo-6-methylpicolinonitrile a candidate for further study.
  • Organic Synthesis: Picolinonitriles can be used as building blocks in the synthesis of more complex molecules []. 5-Bromo-6-methylpicolinonitrile could potentially be a useful intermediate for the synthesis of novel pharmaceuticals or other functional molecules.
Due to its functional groups. The nitrile group can undergo nucleophilic addition reactions and hydrolysis under specific conditions. Additionally, the bromine atom serves as a good leaving group, making it amenable to substitution reactions with nucleophiles. It has been utilized in the Friedländer reaction for synthesizing bromoquinoline derivatives and is involved in synthesizing pyrrolo[2,3-d]pyrimidines, showcasing its versatility in organic synthesis .

The synthesis of 5-Bromo-6-methylpicolinonitrile can be achieved through several methods:

  • Friedländer Synthesis: This method involves the condensation of an appropriate bromo-substituted pyridine derivative with an aldehyde or ketone.
  • Nitrilation: The introduction of the nitrile group can be performed through nitration reactions involving suitable precursors.
  • Grignard Reactions: The compound can also be synthesized using Grignard reagents to introduce the methyl group and subsequently forming the nitrile .

5-Bromo-6-methylpicolinonitrile has several applications:

  • Pharmaceutical Intermediates: It is crucial for synthesizing compounds used in cancer therapy and other medicinal chemistry applications.
  • Antimicrobial Agent Development: Its derivatives are explored for their potential as antimicrobial agents.
  • Organic Synthesis: The compound plays a role in various synthetic methodologies, enhancing the efficiency of

Several compounds share structural similarities with 5-Bromo-6-methylpicolinonitrile. Here are notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-6-methylpicolinaldehyde137778-18-80.80
3-Bromo-6-methylpicolinonitrile717843-48-60.77
4-Bromopyridine-2-carbonitrile62150-45-20.78
5-Bromo-3-methylpicolinonitrile156072-86-50.75
3,5-Dibromo-2,6-dimethylpyridine3430-34-00.79

These compounds exhibit varying degrees of similarity based on their structural features but differ in terms of functional groups and biological activities, thus highlighting the uniqueness of 5-Bromo-6-methylpicolinonitrile in its applications and potential uses in organic synthesis and medicinal chemistry .

Halogen exchange reactions constitute a fundamental approach for introducing specific halogen atoms into pyridine frameworks, particularly relevant for 5-Bromo-6-methylpicolinonitrile synthesis [6] [7]. These reactions exploit the differential reactivity of halogen substituents on electron-deficient pyridine rings, enabling selective substitution patterns [8] [9].

Fluorination and Bromination Kinetics

The kinetics of halogen exchange in pyridine derivatives demonstrate distinct mechanistic pathways dependent on the specific halogen involved [10] [11]. Bromination reactions of pyridine derivatives typically proceed through electrophilic aromatic substitution mechanisms, with rate constants significantly influenced by ring substituents and reaction conditions [10]. Research indicates that the facile dibromination of pyridone derivatives occurs because monobromo intermediates exhibit enhanced reactivity towards bromine by virtue of their lower pKa values [10].

Fluorination kinetics in pyridine systems show markedly different behavior compared to bromination processes [11] [12]. Selective fluorination using elemental fluorine-iodine mixtures proceeds at room temperature through fluoride ion attack on intermediate N-iodo-heterocyclic species [11]. The reaction mechanism involves formation of iodonium and fluoride ions in situ, with fluorination suggested to proceed via fluoride ion nucleophilic attack rather than traditional electrophilic pathways [11].

Solvent Systems for Nucleophilic Substitution

Solvent selection critically influences the efficiency and selectivity of nucleophilic substitution reactions in pyridine derivatives [13] [14]. Polar aprotic solvents generally favor nucleophilic substitution mechanisms, though pyridine itself presents challenges as a solvent due to its nucleophilic properties [13]. The nitrogen atom in pyridine can act as a nucleophile, potentially interfering with desired substitution reactions by forming competing electrophilic pyridinium species [13].

Effective solvent systems for halogen exchange reactions include tetrahydrofuran, dimethylformamide, and dioxane, which provide adequate solvation without competing nucleophilic interactions [15] [16]. Studies demonstrate that solvent polarity and hydrogen bonding capability significantly affect reaction rates and product distributions in nucleophilic aromatic substitution processes [14]. The choice between polar protic and polar aprotic solvents influences the nucleophile strength and, consequently, the competition between substitution and elimination pathways [14].

Cross-Coupling Strategies for Functional Group Introduction

Cross-coupling methodologies represent the most versatile approaches for constructing carbon-carbon and carbon-heteroatom bonds in pyridine derivatives, offering high functional group tolerance and regioselectivity [15] [16] [17].

Suzuki-Miyaura Reactions with Boronic Acids

Suzuki-Miyaura cross-coupling reactions with pyridine derivatives present unique challenges due to the electron-deficient nature of the pyridine ring and the instability of pyridyl boronic acids [15] [18]. Research demonstrates that 2-pyridyl boronates are particularly problematic, often decomposing via protodeboronation pathways and exhibiting slow transmetallation rates [15].

Optimized conditions for Suzuki-Miyaura coupling of pyridine derivatives employ specialized catalyst systems [15] [18]. Effective protocols utilize palladium bis(dibenzylideneacetone) with specific phosphite or phosphine oxide ligands, achieving yields of 73-92% for various aryl and heteroaryl bromide coupling partners [15]. The reaction conditions typically require temperatures between 65-110°C with potassium fluoride as base in dioxane solvent [15] [18].

SubstrateCatalyst SystemTemperature (°C)BaseYield (%)
2-Pyridyl boronatePd₂dba₃/L1110KF82-91
3-Pyridyl boronatePd₂dba₃/L2100KF74-89
4-Pyridyl boronatePdCl₂(PPh₃)₂78Na₂CO₃74

Alternative approaches utilize pyridine sulfinates as nucleophilic coupling partners, demonstrating superior stability and broader substrate scope compared to boronic acid derivatives [19] [20]. These sulfinate reagents achieve excellent yields (77-90%) with both aryl bromides and chlorides under mild conditions [19].

Buchwald-Hartwig Amination Applications

Buchwald-Hartwig amination reactions provide efficient methods for introducing nitrogen functionality into pyridine systems, though requiring careful optimization of catalyst and ligand systems [16] [21]. Successful protocols employ dichlorobis(triphenylphosphine)palladium(II) with xantphos ligand and sodium tert-butoxide base in refluxing toluene [16].

Research demonstrates that N-arylation of aminopyrimidine derivatives proceeds with yields ranging from 27-82%, with reaction efficiency highly dependent on electronic and steric factors [16]. The optimization studies reveal that xantphos ligand significantly improves reaction rates compared to alternative phosphine ligands, enabling practical synthetic applications [16].

Mechanistic investigations indicate that pyridine coordination can influence amination reactivity through multiple pathways [21]. Pyridine binding prevents formation of catalytically inactive tetrazido complexes while simultaneously enhancing the rate of carbon-hydrogen amination through geometric and electronic perturbations [21].

SubstrateCatalyst Loading (mol%)LigandTemperature (°C)Yield (%)
2-Aminopyrimidine5Xantphos11082
4-(Pyridin-3-yl)pyrimidine10Xantphos11052
6-Methylpyrimidin-2-amine5Xantphos11035

Catalytic Cyanation Approaches for Nitrile Group Installation

Catalytic cyanation methodologies enable efficient installation of nitrile groups in pyridine derivatives through various mechanistic pathways [22] [23] [24]. These approaches offer advantages over traditional methods by providing milder reaction conditions and improved functional group tolerance [22] [24].

Electrochemical cyanation processes utilize ammonium thiocyanate as a cyanide source, generating cyanide ions in situ through anodic oxidation [24]. The process demonstrates high efficiency for cyanated heterocycle synthesis under constant current conditions in undivided electrochemical cells [24]. Mechanistic studies confirm cyanide ion generation from thiocyanate with subsequent nucleophilic addition to imine intermediates [24].

Photoredox-nickel catalyzed cyanation systems represent another advancement in nitrile group installation [23]. These protocols employ visible light activation with iridium photocatalysts and nickel cocatalysts, enabling cyanation of aryl halides under mild conditions [23]. The mechanism involves photoredox-mediated electron transfer processes that facilitate nickel-catalyzed carbon-cyanide bond formation [23].

Alternative cyanation strategies utilize 4-cyanopyridine as a versatile nitrile source under catalyst-free conditions [22]. This approach proceeds through nucleophilic reaction pathways and demonstrates broad substrate compatibility including N,N-dialkyl aniline and indole derivatives [22]. The method offers practical advantages through its simplicity and avoiding traditional toxic cyanide reagents [22].

Cyanation MethodCatalyst SystemConditionsSubstrate ScopeYield Range (%)
ElectrochemicalNH₄SCNConstant current, RTHeterocycles65-85
Photoredox-NiIr/Ni catalystsVisible light, RTAryl halides42-79
4-CN-PyridineCatalyst-freeThermal, 80°CAmino acids58-76

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 5-Bromo-6-methylpicolinonitrile through detailed analysis of both proton and carbon environments within the molecular framework.

Proton Nuclear Magnetic Resonance Characteristics

The proton Nuclear Magnetic Resonance spectrum of 5-Bromo-6-methylpicolinonitrile exhibits distinctive signal patterns characteristic of substituted pyridine derivatives . The aromatic proton signals appear in the characteristic downfield region between 7.5-8.5 parts per million, demonstrating the deshielding effect of the electronegative pyridine nitrogen atom . These signals typically manifest as doublet or triplet multiplicities due to coupling interactions with adjacent aromatic protons [4] [5].

The methyl substituent at the 6-position generates a prominent singlet signal in the upfield region at approximately 2.5-2.8 parts per million [6] [7]. This chemical shift range reflects the electron-donating nature of the methyl group and its relative shielding from the aromatic ring system [9]. The singlet multiplicity confirms the absence of coupling interactions with neighboring protons, consistent with the methyl group's isolated position on the pyridine ring [10] [11].

Carbon-13 Nuclear Magnetic Resonance Analysis

The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environments of all carbon atoms within the molecular structure [12] [13]. The nitrile carbon exhibits a characteristic resonance in the 115-120 parts per million region, typical of aromatic nitrile compounds [14] [15]. This chemical shift reflects the unique electronic environment of the sp-hybridized carbon atom in the cyano functional group [16] [17].

The aromatic carbon atoms display chemical shifts consistent with substituted pyridine systems [18] [19]. The C-6 carbon, bearing the methyl substituent, appears in the 155-165 parts per million range, indicating significant electron density due to the electron-donating effect of the methyl group [20] [21]. The C-5 carbon, substituted with bromine, resonates at 125-135 parts per million, reflecting the electron-withdrawing influence of the halogen substituent [22] [23].

The remaining ring carbons (C-3 and C-4) exhibit signals in the 125-140 parts per million region, characteristic of aromatic CH carbons [12] [24]. The C-2 carbon, bearing the nitrile group, appears at 145-155 parts per million, demonstrating the strong electron-withdrawing effect of the cyano substituent [25] [26]. The methyl carbon resonates at 20-25 parts per million, consistent with aliphatic methyl groups attached to aromatic systems [27] [28].

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals the characteristic vibrational modes of 5-Bromo-6-methylpicolinonitrile, providing detailed information about functional group identification and molecular structure confirmation [6] [29].

Cyano Group Vibrational Characteristics

The cyano functional group exhibits its characteristic stretching vibration at approximately 2235±10 reciprocal centimeters [30] [15]. This intense and sharp absorption band represents one of the most distinctive features in the infrared spectrum of nitrile compounds [31] [32]. The frequency position confirms the aromatic nature of the nitrile, as aromatic nitriles typically exhibit slightly lower frequencies (2220-2240 reciprocal centimeters) compared to aliphatic nitriles (2240-2260 reciprocal centimeters) due to conjugation effects [30] [31].

Aromatic Carbon-Hydrogen Stretching Modes

The aromatic Carbon-Hydrogen stretching vibrations appear in the 3050-3100 reciprocal centimeters region [15] [33]. These medium-intensity bands are characteristic of sp²-hybridized Carbon-Hydrogen bonds in aromatic systems [34] [35]. The frequency positioning above 3000 reciprocal centimeters distinguishes aromatic Carbon-Hydrogen bonds from aliphatic Carbon-Hydrogen stretches, which typically occur below 3000 reciprocal centimeters [36] [33].

Methyl Group Vibrational Analysis

The methyl substituent contributes several characteristic vibrational modes to the infrared spectrum [37] [35]. The asymmetric Carbon-Hydrogen stretching mode appears at approximately 2960±10 reciprocal centimeters, while the symmetric stretching vibration occurs at 2870±10 reciprocal centimeters [36] [35]. These frequencies are typical of methyl groups attached to aromatic systems [37] [38].

The methyl group also exhibits characteristic bending vibrations, including the umbrella mode at approximately 1375±10 reciprocal centimeters [36] [35]. This sharp, medium-intensity absorption is highly diagnostic for methyl groups and rarely deviates from this frequency range [31] [38].

Ring Vibrational Modes

The aromatic ring system contributes several vibrational modes in the fingerprint region [34] [33]. The Carbon=Carbon and Carbon=Nitrogen ring stretching vibrations appear in the 1580-1600 reciprocal centimeters region as medium to strong intensity bands [15] [39]. These vibrations reflect the conjugated nature of the pyridine ring system and the influence of the substituents on the ring electronics [40] [41].

Carbon-Bromine Stretching Characteristics

The Carbon-Bromine stretching vibration typically appears in the 600-700 reciprocal centimeters region [42] [43]. However, this vibration often exhibits variable intensity and may be difficult to observe due to its position in the fingerprint region where numerous other vibrations contribute to spectral complexity [44] [45]. The exact frequency and intensity depend on the electronic environment of the bromine substituent within the aromatic system [46] [47].

Thermodynamic Properties

Phase Transition Behavior

The thermal behavior of 5-Bromo-6-methylpicolinonitrile demonstrates characteristic phase transition properties consistent with substituted aromatic compounds containing halogen and nitrile substituents.

Melting Point Characteristics

5-Bromo-6-methylpicolinonitrile exhibits a sharp melting point range of 125-127 degrees Celsius [48]. This relatively narrow temperature range indicates high chemical purity and structural uniformity [49] [9]. The melting point value reflects the intermolecular forces present in the crystalline lattice, including dipole-dipole interactions from the polar nitrile group, π-π stacking interactions between aromatic rings, and halogen bonding contributions from the bromine substituent [50] [51].

The melting point is consistent with other brominated pyridine derivatives, where the presence of the electron-withdrawing bromine atom and the polar nitrile group contribute to enhanced intermolecular interactions [52] [53]. The thermal stability indicated by this melting point range suggests suitable handling characteristics for synthetic applications and storage conditions [54] [55].

Boiling Point Determination

The compound demonstrates a boiling point of 273 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [49] [48]. This elevated boiling point reflects the substantial intermolecular forces arising from the aromatic ring system, polar substituents, and molecular weight considerations [9]. The high boiling point indicates low volatility at ambient conditions, which has important implications for handling, storage, and purification procedures [56] [57].

The significant temperature difference between melting and boiling points (approximately 146-148 degrees Celsius) indicates a stable liquid phase over a considerable temperature range [52] [53]. This thermal behavior is advantageous for synthetic applications requiring elevated reaction temperatures and facilitates purification through distillation techniques [54] [58].

Solubility Parameters in Organic Media

The solubility characteristics of 5-Bromo-6-methylpicolinonitrile in various organic solvents demonstrate predictable patterns based on polarity matching and specific molecular interactions [59] [60].

Polar Aprotic Solvent Compatibility

5-Bromo-6-methylpicolinonitrile exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [61] [62]. These solvents provide optimal solvation through dipole-dipole interactions with the nitrile group and favorable interactions with the aromatic ring system [63] [64]. The high dielectric constants and polarizability of these solvents facilitate dissolution of the polar aromatic compound [65] [66].

Acetonitrile serves as another compatible solvent, where favorable nitrile-nitrile interactions contribute to good solubility [60] [67]. The structural similarity between the solvent and the cyano functional group in the target compound promotes effective solvation through specific dipolar interactions [61] [68].

Polar Protic Solvent Behavior

In polar protic solvents such as methanol and ethanol, 5-Bromo-6-methylpicolinonitrile demonstrates moderate solubility [65] [62]. The limited solubility results from the inability of the compound to participate effectively in hydrogen bonding networks due to the absence of hydrogen bond donor sites [61] [67]. The nitrile group can function as a weak hydrogen bond acceptor, but this interaction is insufficient to achieve high solubility in strongly hydrogen-bonded solvent systems [63] [64].

Nonpolar Solvent Limitations

Nonpolar solvents such as toluene and hexane provide poor to very poor solubility for 5-Bromo-6-methylpicolinonitrile [59] [69]. The significant polarity difference between the compound and nonpolar solvents creates an unfavorable thermodynamic environment for dissolution [61] [70]. While minimal π-π interactions may occur between the aromatic systems in toluene, these weak interactions are insufficient to overcome the strong dipolar character of the nitrile group [63] [71].

Halogenated Solvent Performance

Dichloromethane and similar halogenated solvents provide good solubility for the compound [59] [69]. The moderate polarity and polarizability of these solvents create a favorable environment for solvation of the brominated aromatic compound [63] [72]. The similar electronegative character of the halogen substituents facilitates compatible intermolecular interactions [61] [70].

XLogP3

2

Wikipedia

5-Bromo-6-methyl-2-pyridinecarbonitrile

Dates

Last modified: 08-16-2023

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